3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives
Scientific Research Applications
Chemistry: 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for the development of new pharmaceuticals. It has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 3-(3,4-Diethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
Comparison: 3,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it more suitable for certain applications, such as enzyme inhibition and photophysical studies, compared to its analogs .
Properties
IUPAC Name |
3,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-4-10-12-7(9(13)14)3-6(2)11-8(5)12/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTJJHRRGGVNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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